Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is a complex organic compound with a unique structure that combines a quinazolinone core with a methoxyphenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate typically involves multistep organic reactions. One common method starts with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core. This is followed by esterification reactions to introduce the benzoate ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate |
InChI |
InChI=1S/C23H20N2O4/c1-28-20-10-6-5-9-19(20)25-21(15-11-13-16(14-12-15)23(27)29-2)24-18-8-4-3-7-17(18)22(25)26/h3-14,21,24H,1-2H3 |
InChI Key |
MGLZQALNHOCBLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.